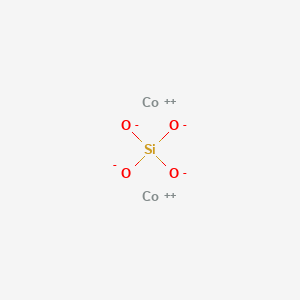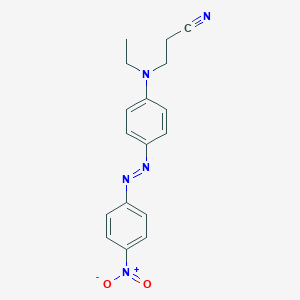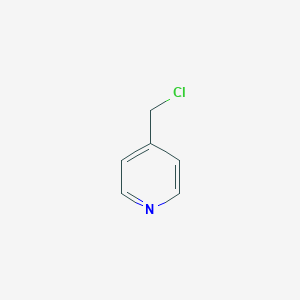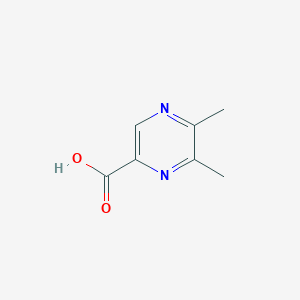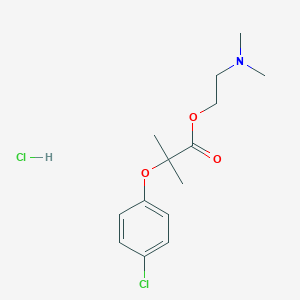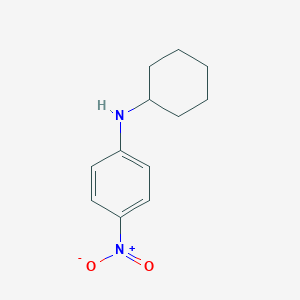
Wismutwolframat (Bi2WO6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth tungsten oxide (Bi2W3O12) is an inorganic compound that belongs to the family of bismuth-based oxides It is known for its unique structural, electrical, and photocatalytic properties
Wissenschaftliche Forschungsanwendungen
Bismuth tungsten oxide has a wide range of scientific research applications:
Photocatalysis: It is used as a photocatalyst for the degradation of organic pollutants in water and air. Its ability to absorb visible light makes it effective in environmental remediation.
Electronics: Due to its unique electrical properties, bismuth tungsten oxide is explored for use in electronic devices, including sensors and capacitors.
Medicine: Research is ongoing into its potential use in medical applications, such as antimicrobial agents and drug delivery systems.
Industry: It is used in the production of pigments and as a catalyst in various industrial chemical reactions.
Wirkmechanismus
Target of Action
Bismuth tungsten oxide (Bi2W3O12) primarily targets organic compounds and pollutants in the environment . It is extensively used in various organic transformations, including degradation and CO2 reduction . In particular, it has been employed as a catalyst in multicomponent reactions .
Mode of Action
Bi2W3O12 interacts with its targets through a process known as photocatalysis . When exposed to light, Bi2W3O12 can initiate the separation of space charges between electrons on the conduction band (CB) and holes on the valence band (VB) . This leads to the production of active particles, such as hydroxyl radicals (.OH), which have strong oxidizing properties . These radicals can quickly interact with and decompose the target compounds .
Biochemical Pathways
The primary biochemical pathway affected by Bi2W3O12 is the oxidation process . In this process, target compounds undergo oxidation or dehydrogenation to become other compounds . For example, alcohols can be transformed into aldehydes and ketones .
Pharmacokinetics
Its effectiveness and bioavailability are influenced by its physical properties and synthesis conditions . For instance, the photocatalytic activity of Bi2W3O12 can be enhanced by controlling the pH and hydrothermal reaction time during its synthesis .
Result of Action
The action of Bi2W3O12 results in the degradation of target compounds . For instance, it has been shown to degrade tetracycline, an antibiotic, with an efficiency of 85% after 2 hours of radiation . Moreover, Bi2W3O12 demonstrates promising electrocatalytic properties, making it a potential candidate for fuel cells.
Action Environment
The action, efficacy, and stability of Bi2W3O12 are influenced by environmental factors such as light and pH . Its photocatalytic activity requires light, and its effectiveness can be enhanced under visible-light irradiation . Additionally, the pH of the environment can affect the morphology and photocatalytic activity of Bi2W3O12 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth tungsten oxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. One common method involves the solid-state reaction of bismuth oxide (Bi2O3) and tungsten oxide (WO3) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich atmosphere to ensure complete oxidation.
Another method is hydrothermal synthesis, where bismuth nitrate (Bi(NO3)3) and sodium tungstate (Na2WO4) are dissolved in water and subjected to high temperatures and pressures in an autoclave. This method allows for better control over the particle size and morphology of the resulting bismuth tungsten oxide.
Industrial Production Methods
Industrial production of bismuth tungsten oxide often involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, bismuth oxide and tungsten oxide, are mixed in stoichiometric ratios and heated in a rotary kiln or a similar high-temperature furnace. The resulting product is then ground to the desired particle size and purified if necessary.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its photocatalytic properties make it particularly effective in oxidation reactions, where it can degrade organic pollutants under visible light irradiation.
Common Reagents and Conditions
In oxidation reactions, bismuth tungsten oxide is often used in conjunction with hydrogen peroxide (H2O2) or other oxidizing agents. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making them environmentally friendly.
Major Products Formed
The major products formed from the oxidation reactions involving bismuth tungsten oxide include carbon dioxide (CO2) and water (H2O), especially when organic pollutants are degraded. In reduction reactions, the compound can facilitate the conversion of nitro compounds to amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bismuth vanadate (BiVO4)
- Bismuth molybdate (Bi2MoO6)
- Tungsten trioxide (WO3)
Uniqueness
Bismuth tungsten oxide stands out due to its unique combination of bismuth and tungsten, which imparts distinct photocatalytic and electrical properties. Compared to bismuth vanadate and bismuth molybdate, bismuth tungsten oxide has a narrower band gap, allowing it to absorb a broader spectrum of visible light. This makes it more efficient in photocatalytic applications. Additionally, its stability and ease of synthesis make it a preferred choice for various industrial and research applications.
Eigenschaften
IUPAC Name |
dibismuth;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFQTYMTGPFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9W2-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-87-4, 37220-39-6 |
Source


|
| Record name | Bismuth tungsten oxide (Bi2W3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth tungsten oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

